molecular formula C19H20Cl2N4O4S B298142 N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Katalognummer B298142
Molekulargewicht: 471.4 g/mol
InChI-Schlüssel: LLMWSYQBGRZLJR-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide, also known as DCAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCAE is a derivative of ethacrynic acid, a diuretic drug that has been used for several decades to treat edema and hypertension. In recent years, DCAE has been studied for its anti-cancer properties and its potential to treat other diseases.

Wirkmechanismus

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of CAIX. CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in the survival and proliferation of these cells. By inhibiting CAIX, this compound can disrupt the pH balance in cancer cells, leading to their death. Additionally, this compound can also induce apoptosis in cancer cells through other mechanisms, such as the activation of the p53 pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been studied for its potential to treat other diseases, such as diabetes and inflammation. This compound has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. This compound has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, this compound also has several limitations for lab experiments. It is a complex molecule that requires careful handling and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on intracellular targets.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound and its effects on intracellular targets. Additionally, further studies are needed to investigate the potential of this compound for the treatment of other diseases, such as diabetes and inflammation. Finally, the development of this compound-based drugs for cancer therapy is a promising direction for future research.

Synthesemethoden

The synthesis of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of ethacrynic acid with 3,5-dichloroaniline in the presence of methylsulfonyl chloride. The resulting intermediate is then reacted with hydrazine hydrate and phenylacetic acid to produce this compound. The synthesis of this compound is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of pure product.

Wissenschaftliche Forschungsanwendungen

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. Several studies have shown that this compound can induce apoptosis (cell death) in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the survival and proliferation of these cells. By inhibiting CAIX, this compound can selectively target cancer cells and induce their death.

Eigenschaften

Molekularformel

C19H20Cl2N4O4S

Molekulargewicht

471.4 g/mol

IUPAC-Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H20Cl2N4O4S/c1-12(14-5-4-6-17(7-14)22-13(2)26)23-24-19(27)11-25(30(3,28)29)18-9-15(20)8-16(21)10-18/h4-10H,11H2,1-3H3,(H,22,26)(H,24,27)/b23-12+

InChI-Schlüssel

LLMWSYQBGRZLJR-FSJBWODESA-N

Isomerische SMILES

C/C(=N\NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)/C2=CC(=CC=C2)NC(=O)C

SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Kanonische SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.